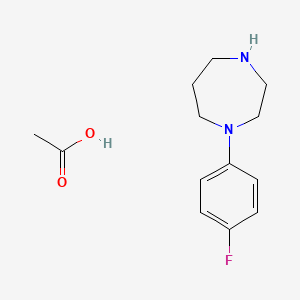

1-(4-Fluorophenyl)-1,4-diazepane acetate

Description

Contextualizing Diazepane Derivatives within Contemporary Medicinal Chemistry Research

Diazepane derivatives are a significant class of heterocyclic compounds that have been extensively studied for their diverse biological activities. The seven-membered ring containing two nitrogen atoms provides a flexible yet constrained scaffold that can be readily modified to interact with a variety of biological targets. This versatility has made diazepanes a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.govjocpr.com

Historical Perspectives on Diazepane Heterocycles in Drug Discovery

The history of diazepines in medicine is most famously marked by the advent of benzodiazepines in the 1960s. The first of these, chlordiazepoxide (Librium), was discovered serendipitously in 1955, followed by the market introduction of diazepam (Valium) in 1963. nih.govresearchgate.netbenzoinfo.com These compounds revolutionized the treatment of anxiety and sleep disorders by offering a safer alternative to barbiturates. benzoinfo.compsychopharmacologyinstitute.com Their mechanism of action was later identified as positive allosteric modulation of the GABA-A receptor, which enhances the effect of the inhibitory neurotransmitter GABA in the central nervous system (CNS). nih.govnih.gov This early success spurred decades of research into related seven-membered heterocyclic systems, leading to the development of a wide array of therapeutic agents with applications ranging from anticonvulsants to muscle relaxants. nih.govchemisgroup.us The 1,4-diazepine core, in particular, has been a focal point of these efforts due to its proven success in modulating CNS activity. researchgate.netsemanticscholar.orgnih.gov

Significance of Fluorine Substitution in Medicinal Chemistry Design

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to optimize molecular properties. tandfonline.combenthamscience.comresearchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.comnih.gov

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life. tandfonline.comnih.gov

Improved Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with target proteins, enhancing potency. tandfonline.com

Increased Lipophilicity and Membrane Permeability: Fluorination can increase a molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs. researchgate.netnih.gov

Modulation of pKa: Placing fluorine near a basic functional group, such as an amine, can lower its pKa, which can affect the drug's absorption and distribution. researchgate.netnih.gov

The strategic placement of a fluorine atom on the phenyl ring of 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) acetate (B1210297) is a deliberate design choice intended to leverage these benefits.

Rationale and Significance of Investigating 1-(4-Fluorophenyl)-1,4-diazepane Acetate

The rationale for investigating this specific compound lies in the potential synergy between its diazepane core and the fluorophenyl moiety. The structure suggests a molecule designed to interact with CNS targets, with the fluorine atom intended to confer advantageous drug-like properties.

Unmet Needs Addressed by Novel Diazepane Scaffolds

Despite the success of early benzodiazepines, there remain significant unmet medical needs in the treatment of CNS disorders. nih.govfrontiersin.org Many existing therapies are hampered by side effects such as sedation, dependence, and cognitive impairment. chemisgroup.us There is a pressing need for new therapeutic agents with improved selectivity, better side-effect profiles, and efficacy in treatment-resistant populations. frontiersin.orgmdpi.com Novel diazepane scaffolds are being explored to address these challenges by targeting a range of receptors beyond the classic GABA-A site, with the aim of developing more refined and targeted therapies for neurological and psychiatric conditions. researchgate.netgrafiati.com

Hypothesized Research Avenues for the Compound Class

Given the structural features of 1-aryl-1,4-diazepane derivatives, several research avenues can be hypothesized for this class of compounds:

Neurological and Psychiatric Disorders: Building on the legacy of benzodiazepines, these compounds are prime candidates for modulating CNS activity. Research could focus on their potential as anxiolytics, antidepressants, anticonvulsants, or antipsychotics. A 2014 study explored 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors for the treatment of depression. nih.gov

Receptor Subtype Selectivity: Investigation into the binding profiles of these compounds at different receptor subtypes (e.g., GABA-A, serotonin, or dopamine (B1211576) receptors) could lead to the development of drugs with more specific actions and fewer side effects.

Oncology and Anti-inflammatory Applications: The diazepine (B8756704) scaffold has also shown promise in other therapeutic areas, including as anticancer and anti-inflammatory agents. nih.govresearchgate.net Research could explore the activity of fluorinated derivatives in these contexts.

Overview of Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound and its Analogs

The current research landscape for 1,4-diazepine derivatives is active, with numerous studies exploring their synthesis and biological activities for a wide range of therapeutic targets. researchgate.netsemanticscholar.orgnih.gov However, a thorough review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. There are no published studies detailing its synthesis, pharmacological activity, or mechanism of action. Its existence is primarily documented in the catalogs of chemical suppliers.

This lack of specific data represents both a challenge and an opportunity. While it is not possible to report on detailed research findings for this exact compound, the well-established principles of medicinal chemistry regarding the diazepane scaffold and fluorine substitution provide a strong theoretical foundation for its potential significance. The primary knowledge gap is the absence of empirical data to validate these hypotheses. Future research will need to focus on the fundamental characterization of this compound to determine its actual biological properties and therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of Fluorine Relevant to Drug Design

| Property | Value/Description | Significance in Medicinal Chemistry |

|---|---|---|

| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for Hydrogen) | Minimal steric hindrance, allowing it to mimic hydrogen in some contexts. tandfonline.com |

| Electronegativity | 3.98 (Pauling scale) | The highest of any element, leading to strong polarization of C-F bonds and altered electronic properties of the molecule. tandfonline.com |

| C-F Bond Strength | ~116 kcal/mol | Increases stability against metabolic degradation. tandfonline.com |

| Lipophilicity Contribution | Can increase lipophilicity | Enhances membrane permeability and can improve absorption and distribution, including across the blood-brain barrier. benthamscience.com |

Table 2: Historical Development of Key Diazepine-Based Therapeutics

| Compound Name | Year of Introduction | Therapeutic Class | Key Structural Feature |

|---|---|---|---|

| Chlordiazepoxide | 1960 | Anxiolytic, Sedative | First marketed benzodiazepine (B76468). researchgate.netpsychopharmacologyinstitute.com |

| Diazepam | 1963 | Anxiolytic, Anticonvulsant, Muscle Relaxant | A more potent 1,4-benzodiazepine (B1214927) derivative. nih.gov |

| Tofisopam | 1970s (approx.) | Anxiolytic | A 2,3-benzodiazepine, acting as an AMPA receptor antagonist. mdpi.com |

| Clozapine | 1971 | Antipsychotic | A dibenzodiazepine derivative. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;1-(4-fluorophenyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.C2H4O2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;1-2(3)4/h2-5,13H,1,6-9H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXZKECCOIHYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCCN(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) Acetate (B1210297)

The construction of the 1-(4-fluorophenyl)-1,4-diazepane core can be achieved through several advanced synthetic strategies. These routes often focus on the efficient formation of the seven-membered diazepine (B8756704) ring and the introduction of the fluorophenyl group.

Multi-Step Synthesis Strategies and Optimization of Reaction Conditions

Multi-step synthesis is a common approach for constructing the 1-aryl-1,4-diazepane framework. A general and adaptable strategy involves the initial synthesis of a linear precursor containing the necessary nitrogen and carbon atoms, followed by a cyclization step to form the diazepane ring. One plausible route begins with the reaction of a suitably protected ethylenediamine (B42938) derivative with a fluorophenyl-containing electrophile, followed by deprotection and cyclization.

A representative, though generalized, synthetic approach could involve the reductive amination of a protected aminoacetaldehyde with 4-fluoroaniline, followed by further elaboration and cyclization. The optimization of such a multi-step synthesis is crucial for achieving high yields and purity. Key reaction conditions that are often optimized include the choice of solvent, temperature, catalyst, and reactants. For instance, palladium-catalyzed cross-coupling reactions are frequently employed for the formation of the aryl-nitrogen bond. nih.govnih.gov

Ring expansion strategies have also been reported for the synthesis of 1,4-diazepane derivatives, for example, from imidazolidine (B613845) precursors. acs.orgacs.org These methods can offer novel pathways to the diazepane core. Another approach involves the intramolecular C-N bond coupling, which has been successfully used for the synthesis of related 1,4-benzodiazepine (B1214927) structures and could be adapted for 1-aryl-1,4-diazepanes. nih.gov

Below is an interactive data table summarizing generalized reaction conditions for key steps in a hypothetical multi-step synthesis of a 1-aryl-1,4-diazepane.

| Step | Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Arylation | Ethylenediamine derivative, 1-fluoro-4-iodobenzene | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | Toluene | 100 | 12-24 | 70-90 |

| 2 | Deprotection | N-Arylated intermediate | TFA or HCl | Dichloromethane | 0-25 | 1-4 | 90-98 |

| 3 | Cyclization | Deprotected intermediate, Dihaloalkane | K₂CO₃ or Et₃N | Acetonitrile (B52724) | 80 | 24-48 | 50-70 |

| 4 | Salt Formation | 1-(4-Fluorophenyl)-1,4-diazepane | Acetic Acid | Ethanol | 25 | 1 | >95 |

Stereoselective Synthesis Approaches for Enantiomeric Purity (if applicable)

For 1,4-diazepanes with stereocenters, achieving high enantiomeric purity is a significant synthetic challenge. While 1-(4-fluorophenyl)-1,4-diazepane itself is achiral, derivatives with substituents on the diazepane ring can be chiral. Stereoselective synthesis of such derivatives can be accomplished through several strategies. nih.gov

One common approach is the use of chiral starting materials, such as enantiomerically pure amino acids or diamines, which introduce chirality that is maintained throughout the synthetic sequence. Another powerful method is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. mdpi.com For example, asymmetric reductive amination is a key reaction for preparing chiral amines that can be precursors to chiral diazepanes.

Evaluation of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to pharmaceutical synthesis is of growing importance. nih.govresearchgate.net For the synthesis of 1-(4-fluorophenyl)-1,4-diazepane acetate, several aspects can be considered to make the process more environmentally friendly.

Key areas for green chemistry implementation include:

Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. For example, some multicomponent reactions for the synthesis of diazepine analogues have been successfully carried out in water. researchgate.net

Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste. Heteropolyacids have been shown to be efficient catalysts for the synthesis of substituted 1,4-diazepines. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. Continuous flow synthesis is another approach that can improve efficiency and safety. frontiersin.org

While specific green synthetic routes for this compound are not detailed in the literature, the principles of green chemistry provide a framework for developing more sustainable manufacturing processes for this and related compounds.

Precursor Chemistry and Derivatization Strategies

The availability of key precursors and the ability to derivatize the core structure are essential for the synthesis of analogues and for structure-activity relationship (SAR) studies.

Synthesis of Key Intermediates for Compound Assembly

A crucial precursor for the synthesis of the target molecule is N-(4-fluorophenyl)ethylenediamine or a related synthon. The synthesis of such N-aryl diamines can be achieved through several methods. A common approach is the nucleophilic aromatic substitution reaction between a protected ethylenediamine and an activated fluorobenzene (B45895) derivative, such as 1,4-difluorobenzene (B165170) or 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group if necessary. google.com

Another key intermediate is the C2-synthon required for the cyclization to form the seven-membered ring. This can be a dihaloethane derivative or a related dielectrophile. The choice of protecting groups for the nitrogen atoms of the ethylenediamine backbone is also a critical consideration to ensure regioselective reactions and to prevent unwanted side products.

Strategies for Introducing Diverse Substituents on the Diazepane Core and Aryl Moieties

The 1-(4-fluorophenyl)-1,4-diazepane scaffold offers multiple sites for derivatization, allowing for the synthesis of a library of related compounds.

On the Diazepane Core: The secondary amine at the 4-position of the diazepane ring is a prime site for modification. It can undergo a variety of reactions, including:

N-Alkylation: Introduction of alkyl groups using alkyl halides or through reductive amination.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce different aryl or heteroaryl groups. mdpi.com

On the Aryl Moiety: The 4-fluorophenyl group can also be modified, although this is generally more challenging once it is attached to the diazepane ring. Strategies for derivatization often involve starting with a differently substituted fluorobenzene precursor. Aryl diazonium salts are also versatile intermediates for the derivatization of aromatic compounds. nih.gov

These derivatization strategies are crucial for exploring the chemical space around the 1-(4-fluorophenyl)-1,4-diazepane core and for optimizing the properties of the molecule for various applications. jocpr.com

Advanced Structural Elucidation and Conformational Analysis

X-Ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid, providing unequivocal evidence of bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of the 1,4-diazepane ring system, this technique has been instrumental in identifying preferred conformational states.

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, with the most common being the chair and twist-boat forms. In a study on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, X-ray crystallography, in conjunction with NMR spectroscopy and molecular modeling, revealed an unexpected low-energy conformation characterized by a twist-boat ring structure. This conformation was stabilized by an intramolecular π-stacking interaction. Another study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one showed that the seven-membered ring adopts a chair conformation with the 4-chlorophenyl groups in equatorial orientations.

For 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) acetate (B1210297), a single-crystal X-ray diffraction experiment would be expected to yield precise data on its solid-state structure. This would include the conformation of the diazepane ring, the orientation of the 4-fluorophenyl substituent, and the interactions of the acetate counter-ion with the diazepane cation. The data obtained would be crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 1: Representative Crystallographic Data for a Substituted 1,4-Diazepane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1934.5 |

| Z | 4 |

Note: The data in this table is representative of a substituted 1,4-diazepane and is for illustrative purposes only.

Sophisticated NMR Techniques for Stereochemical and Conformational Assignment

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into its structure and dynamics in solution. Advanced NMR techniques are particularly powerful for elucidating stereochemistry and conformational preferences.

For 1-(4-Fluorophenyl)-1,4-diazepane acetate, a full suite of NMR experiments would be employed for a thorough characterization.

¹H and ¹³C NMR: These fundamental experiments provide information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts and coupling constants can give initial clues about the molecular structure and the conformation of the diazepane ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assignment of quaternary carbons and piecing together the molecular skeleton.

Advanced Techniques for Conformational and Stereochemical Analysis:

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This information is critical for determining the relative stereochemistry and the three-dimensional folding of the molecule in solution. For instance, observing a NOE between a proton on the 4-fluorophenyl ring and a proton on the diazepane ring would indicate a specific spatial arrangement.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. It can be used to confirm the association of the acetate counter-ion with the protonated diazepane ring in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the 1,4-Diazepane Ring of 1-(4-Fluorophenyl)-1,4-diazepane

| Position | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |

| C2/C7 | 3.0 - 3.4 | 50 - 55 |

| C3/C6 | 1.8 - 2.2 | 25 - 30 |

| C5 | 2.8 - 3.2 | 45 - 50 |

Note: These are estimated chemical shift ranges based on known 1,4-diazepane derivatives and are for illustrative purposes.

Chiral Separation Techniques and Enantiomeric Purity Assessment

If the synthesis of 1-(4-Fluorophenyl)-1,4-diazepane results in a racemic mixture, and the individual enantiomers are of interest, chiral separation techniques would be necessary. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers.

The choice of the chiral stationary phase is critical and often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including nitrogen-containing heterocycles.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve the best resolution.

Once a separation method is developed, it can be used to determine the enantiomeric purity of a sample. This is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other.

Table 3: Common Chiral Stationary Phases for HPLC Separation of Heterocyclic Amines

| Chiral Stationary Phase | Chiral Selector |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) acetate (B1210297), such as its three-dimensional shape, electron distribution, and energetic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For derivatives of 1,4-diazepane, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to optimize the molecular geometry and determine its stability. espublisher.comespublisher.com These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Furthermore, DFT is instrumental in analyzing Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. For analogous benzodiazepine (B76468) structures, the HOMO-LUMO gap has been calculated to be in the range of 3.38 to 4.01 eV. espublisher.com Such studies are vital for understanding the electrical and optical properties of these compounds. espublisher.com Natural Bond Order (NBO) analysis, another DFT-based method, can reveal details about the electronic structure, including the contributions of lone pairs to specific bonds. nih.gov

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt various conformations. wikipedia.org Computational methods are essential for exploring the conformational landscape and identifying low-energy, stable conformations. Studies on N,N-disubstituted-1,4-diazepane derivatives have shown that these molecules can exist in low-energy twist-boat conformations, which may be stabilized by intramolecular interactions like π-stacking. nih.gov For the parent hexahydro-1,4-diazepine (homopiperazine), X-ray crystallography has revealed a pseudo-chair conformation. mdpi.com Understanding the preferred conformation is critical as it can dictate how the molecule interacts with biological targets. nih.gov

Ligand-Receptor Docking and Binding Affinity Predictions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ugm.ac.id This method is widely used to estimate the binding affinity and understand the interaction model between a small molecule and a protein target. ugm.ac.idherts.ac.uk For derivatives of 1,4-diazepane, docking studies have been performed to predict their binding to various receptors, such as sigma receptors and the human oestrogen receptor. nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating a docking score, which represents the binding free energy. ugm.ac.id For instance, a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reported a docking score of -8.9 kcal/mol with the human oestrogen receptor 3ERT protein. nih.gov These in silico predictions help in identifying potential biological targets and understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogous Structures

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with experimental activity data. herts.ac.uknih.gov For analogous structures like designer benzodiazepines, 2D and 3D-QSAR models have been developed to predict their biological activity on targets such as GABA-A receptors. herts.ac.uknih.gov

A typical QSAR model is considered statistically significant if it has a high correlation coefficient (r²) and good predictive power, assessed through internal and external validation. nih.gov For example, an acceptable QSAR model might have an r² value greater than 0.6 for the training set and greater than 0.5 for the test set. nih.gov These models are valuable tools for screening large libraries of compounds and prioritizing them for further experimental testing. mdpi.com

In Silico Prediction of Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success in clinical development. amazonaws.com Various computational models and software can predict key pharmacokinetic parameters.

Predicted ADME Properties for 1-(4-Fluorophenyl)-1,4-diazepane acetate and Analogues

| Property | Predicted Value/Characteristic | Significance |

| Absorption | ||

| Caco-2 Permeability | Compounds with Papp > 0.90 are considered highly permeable. frontiersin.org | Indicates potential for good intestinal absorption. |

| Intestinal Absorption (Human) | Compounds with >30% absorption are well-absorbed. | Predicts how much of the compound is absorbed from the gut. |

| Distribution | ||

| CNS Permeability | LogBB > 0.3 suggests easy crossing of the blood-brain barrier; LogBB < -1 suggests difficulty. frontiersin.org | Determines if the compound can reach targets in the central nervous system. |

| Volume of Distribution (VDss) | VDss < 0.71 L/kg is low; VDss > 2.81 L/kg is high. frontiersin.org | Indicates the extent of drug distribution in body tissues versus plasma. |

| Metabolism | ||

| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Helps to anticipate potential drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Prediction of interaction with transporters involved in renal clearance. | Provides insights into the primary route of elimination. |

These in silico ADME predictions help in the early identification of compounds with potentially unfavorable pharmacokinetic profiles, allowing for their optimization or deprioritization. amazonaws.comrsc.org

In Vitro Pharmacological Profiling and Target Interaction Studies

Receptor Binding Affinities and Selectivity Profiles (e.g., GPCRs, Ion Channels, Transporters)

Derivatives of the 1,4-diazepane scaffold have been investigated for their affinity to various G-protein coupled receptors (GPCRs) and other receptor systems.

One area of significant research has been on sigma (σ) receptors . A study on novel 1,4-diazepane-based ligands demonstrated moderate to high affinity for both σ1 and σ2 receptor subtypes. For instance, a benzofuran (B130515) derivative of diazepane showed a high affinity for the σ1 receptor, while its 2,4-dimethyl substituted counterpart exhibited potent affinity for both σ1 and σ2 receptors, with Ki values of 8.0 nM and 28 nM, respectively. These compounds were also assessed for their interaction with the GluN2b subunit of the NMDA receptor, with the 2,4-dimethyl substituted benzofuran derivative showing a Ki of 59 nM.

In the realm of cannabinoid receptors , a high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), with excellent selectivity against the Cannabinoid Receptor 1 (CB1). nih.govnih.gov Further optimization of these aryl 1,4-diazepane compounds focused on improving their drug-like properties. nih.gov

Additionally, substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and evaluated as potent 5-HT6 receptor antagonists , suggesting a potential role in managing cognitive disorders. A key structural feature for binding to this receptor was hypothesized to be the positively charged basic amine functionality of the 1,4-diazepane ring.

Another study reported the synthesis of 1,4-dihydro- nih.govresearchgate.netdiazepine-5,7-dione derivatives that demonstrated agonist activity at melanocortin 1 and 4 receptors (MC1R and MC4R) . nih.gov

Table 1: Receptor Binding Affinities of Selected 1,4-Diazepane Derivatives

| Derivative Class | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Benzofuran-diazepane | σ1 | High Affinity |

| 2,4-Dimethyl-benzofuran-diazepane | σ1 | 8.0 nM |

| 2,4-Dimethyl-benzofuran-diazepane | σ2 | 28 nM |

| 2,4-Dimethyl-benzofuran-diazepane | GluN2b | 59 nM |

| Aryl-diazepanes | CB2 | Potent Agonists |

| Substituted sulphonamides | 5-HT6 | Antagonists |

Note: This table represents data for various derivatives of the 1,4-diazepane scaffold, not for 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) acetate (B1210297) itself.

Enzyme Inhibition/Activation Assays and Kinetic Characterization

The 1,4-diazepane core has been incorporated into molecules designed to inhibit specific enzymes. A notable example is the development of 1,4-diazepine-2,5-diones as antagonists of the HDM2-p53 interaction . nih.gov One such derivative, 5-[(3S)-7-(2-bromophenyl)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-1,4-diazepin-1-yl]valeric acid, was found to inhibit the binding of HDM2 to p53 with an IC50 of 3.6 µM. nih.gov

In the context of Alzheimer's disease, a thesis detailed the investigation of a library of 38 derivatives based on the 1,4-diazepane scaffold as inhibitors of amyloid-beta (Aβ) aggregation . uwaterloo.ca These studies, utilizing fluorescence-based kinetic assays, revealed that different substitution patterns on the diazepane ring led to varying degrees of inhibition against the aggregation of Aβ40 and Aβ42 isoforms. For example, N-alkylated derivatives showed improved inhibition of Aβ40 aggregation (55–67%), while another series demonstrated moderate to good inhibition of Aβ42 aggregation (32–52%). uwaterloo.ca

Table 2: Enzyme and Protein-Protein Interaction Inhibition by 1,4-Diazepane Derivatives

| Derivative Class | Target | Activity | Potency (IC50 / % Inhibition) |

|---|---|---|---|

| 1,4-Diazepine-2,5-diones | HDM2-p53 Interaction | Antagonist | 3.6 µM |

| N-Alkylated diazepanes | Aβ40 Aggregation | Inhibitor | 55-67% |

Note: This table is a compilation of data from studies on various 1,4-diazepane derivatives.

Cellular Pathway Modulation and Signal Transduction Investigations

While specific signal transduction studies for "1-(4-Fluorophenyl)-1,4-diazepane acetate" are not available, research on related compounds provides some insights. For instance, the antagonism of the HDM2-p53 interaction by 1,4-diazepine derivatives suggests a mechanism that could lead to the stabilization of p53, a tumor suppressor protein, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Target Engagement and Mechanism of Action Studies in Cellular Models

The mechanism of action for some 1,4-diazepane derivatives has been explored in cellular models. For the HDM2 antagonists, their ability to disrupt the HDM2-p53 interaction in cells would be a key measure of target engagement. nih.gov For the Aβ aggregation inhibitors, studies were conducted in mouse hippocampal HT22 neuronal cells to assess their neuroprotective potential against Aβ42-induced cytotoxicity. uwaterloo.ca The lead compounds were able to rescue cells from this toxicity, demonstrating a significant neuroprotective effect (47.9–57.4%). uwaterloo.ca

Assessment of Biological Activities in Relevant Cell-Based Assays (e.g., anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer's)

The 1,4-diazepane scaffold is present in molecules with a range of biological activities demonstrated in cell-based assays.

Anti-cancer activity: A novel series of 7-(1,4-diazepan)-substituted nih.govsemanticscholar.orgoxazolo[4,5-d]pyrimidines were synthesized and evaluated for their anticancer properties against 60 human cancer cell lines. chemrj.org Two compounds from this series displayed significant growth inhibitory (GI50 in the range of 0.9-1.9 µM), cytostatic (TGI of 2.1-3.6 µM), and cytotoxic (LC50 of 5.9-7.4 µM) activities against the tested cancer subpanels. chemrj.org

Anti-Alzheimer's activity: As mentioned, derivatives of 1,4-diazepane have shown promise as inhibitors of Aβ aggregation. uwaterloo.ca In addition to inhibiting aggregation, these compounds were evaluated for their neuroprotective effects in HT22 cells and for their antioxidant properties, with some derivatives demonstrating reactive oxygen species (ROS) scavenging activity (13.2–90.7%). uwaterloo.ca

Table 3: Biological Activities of 1,4-Diazepane Derivatives in Cell-Based Assays

| Derivative Class | Biological Activity | Cell Lines | Key Findings |

|---|---|---|---|

| Oxazolo[4,5-d]pyrimidines | Anti-cancer | 60 human cancer cell lines | GI50: 0.9-1.9 µM; TGI: 2.1-3.6 µM; LC50: 5.9-7.4 µM |

| Various Diazepanes | Anti-Alzheimer's | HT22 neuronal cells | Neuroprotection from Aβ42-induced cytotoxicity (47.9–57.4%) |

Note: The data in this table is derived from studies on various derivatives and does not represent the specific compound this compound.

Pre Clinical in Vivo Pharmacological Evaluation Non Human Models

Efficacy Studies in Established Animal Models of Disease

No studies documenting the efficacy of 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) acetate (B1210297) in any established non-human models of disease have been identified.

Pharmacodynamic Marker Identification and Biomarker Validation in Animal Studies

There is no available information on the identification or validation of pharmacodynamic markers or biomarkers in animal studies for 1-(4-Fluorophenyl)-1,4-diazepane acetate.

Pharmacokinetic Studies in Animal Models (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME) profiles, for this compound in any animal model are not publicly documented.

Metabolic Fate and Metabolite Identification in Non-Human Biological Systems

No data exists in the reviewed literature regarding the metabolic pathways or the identification of metabolites of this compound in non-human biological systems.

Therefore, the generation of an article with the specified detailed structure and content is not possible at this time.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Design and Synthesis of Analogs for Comprehensive SAR Exploration

The systematic design and synthesis of analogs are the first steps in building a comprehensive SAR model for the 1-(4-fluorophenyl)-1,4-diazepane (B1486694) series. The synthetic strategy typically involves modifying the two primary components of the molecule: the N-aryl substituent (the 4-fluorophenyl group) and the 1,4-diazepane ring.

Synthesis Strategies: The synthesis of 1,4-diazepane derivatives can be achieved through various established routes. A common method involves the reaction of appropriate diamines with carbonyl compounds or the cyclization of N-substituted amino acid precursors. researchgate.net For creating a library of analogs based on the 1-(4-fluorophenyl)-1,4-diazepane core, synthetic plans often focus on late-stage diversification. This allows for the efficient introduction of a wide range of functional groups on both the aromatic ring and the diazepane scaffold. nih.govnih.gov

For instance, analogs with different substituents on the phenyl ring can be prepared by starting with variously substituted anilines. Modifications to the diazepane ring, such as N-alkylation or substitution on the carbon backbone, are also pursued to explore the steric and electronic requirements for biological activity. nih.govopenpharmaceuticalsciencesjournal.com

Analog Design: Analog design is guided by the objective of systematically probing the chemical space around the lead compound. Key modifications include:

Aromatic Ring Substitution: Varying the position and electronic nature of substituents on the phenyl ring (e.g., replacing fluorine with chlorine, bromine, methyl, or methoxy (B1213986) groups) to understand the electronic and steric effects on target binding. nih.gov

Diazepane Ring Modification: Introducing substituents on the second nitrogen atom (N4) or on the carbon atoms of the seven-membered ring to assess the impact of conformation and additional functional groups. openpharmaceuticalsciencesjournal.com

Heterocyclic Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding interactions.

The following table illustrates a representative set of designed analogs for initial SAR screening.

| Compound ID | Aromatic Ring (R1) | Diazepane N4-Substituent (R2) | Design Rationale |

|---|---|---|---|

| REF-01 | 4-Fluorophenyl | -H | Reference Compound |

| ANA-02 | Phenyl | -H | Evaluate role of fluorine |

| ANA-03 | 4-Chlorophenyl | -H | Explore effect of a different halogen |

| ANA-04 | 4-Methylphenyl | -H | Investigate electron-donating group effect |

| ANA-05 | 4-Methoxyphenyl | -H | Explore larger electron-donating group |

| ANA-06 | 4-Fluorophenyl | -Methyl | Assess impact of N4-alkylation |

| ANA-07 | 4-Fluorophenyl | -Ethyl | Explore larger N4-alkyl group |

Elucidation of Key Structural Features Correlating with Biological Activity and Selectivity

Through the biological evaluation of synthesized analogs, key structural features that govern activity and selectivity can be identified. For diazepine-based compounds, both the aromatic portion and the seven-membered ring play crucial roles. nih.govchemisgroup.us

Role of the N-Aryl Group: The nature and position of substituents on the phenyl ring are often critical for potency. Early SAR studies on related benzodiazepines indicated that an electronegative substituent in the para-position of the phenyl ring can be beneficial for activity. tsijournals.com In the case of 1-(4-fluorophenyl)-1,4-diazepane, the fluorine atom likely engages in specific interactions, such as hydrogen bonding or favorable electrostatic interactions, within the target's binding site. Replacing it with other groups helps to confirm the importance of this interaction.

Influence of the 1,4-Diazepane Ring: The diazepine (B8756704) ring is not merely a linker but an active contributor to the pharmacophore. Its conformational flexibility allows it to adopt an optimal geometry for binding. chemisgroup.us Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors or donors. Substitution on the N4-nitrogen can impact potency and selectivity by introducing new interactions or by altering the compound's physicochemical properties, such as basicity and lipophilicity. In some series, the introduction of a bulky 7-membered diazepane ring has been shown to significantly enhance selectivity for a specific biological target over others. cardiff.ac.uk

The hypothetical data below illustrates how SAR data can reveal these key features.

| Compound ID | Modification | Potency (IC50, nM) | Selectivity vs. Off-Target | Interpretation |

|---|---|---|---|---|

| REF-01 | 4-Fluoro | 15 | 100-fold | Baseline activity |

| ANA-02 | No substitution | 150 | 20-fold | Fluorine is critical for potency and selectivity |

| ANA-03 | 4-Chloro | 25 | 80-fold | Other halogens are tolerated but less optimal than fluorine |

| ANA-04 | 4-Methyl | 200 | 15-fold | Electron-donating groups reduce activity |

| ANA-06 | N4-Methyl | 10 | 150-fold | Small alkyl group on N4 enhances potency and selectivity |

| ANA-07 | N4-Ethyl | 50 | 50-fold | Larger alkyl groups on N4 are detrimental |

Strategies for Enhancing Potency and Selectivity Based on SAR Data

Once an initial SAR is established, medicinal chemists can employ several strategies to refine the lead compound and enhance its desired properties.

Fine-Tuning Electronic Properties: Based on the observation that an electronegative group at the 4-position is favorable, further optimization might involve exploring other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3). These modifications can modulate the electronics of the phenyl ring and potentially improve interactions with the target protein.

Exploiting Steric Pockets: If SAR data suggests that small N4-substituents are beneficial (as in the hypothetical ANA-06), this may indicate the presence of a small hydrophobic pocket near that position in the binding site. This hypothesis can be tested by synthesizing analogs with other small, sterically constrained groups, such as cyclopropyl, on the N4-nitrogen.

Improving Selectivity: Selectivity is often achieved by exploiting structural differences between the intended target and off-target proteins. nih.gov If an off-target has a smaller binding pocket, introducing a bulkier substituent that clashes with the off-target but not the primary target can rationally improve selectivity. cardiff.ac.uknih.gov For example, if the N4-methyl group of ANA-06 provides a modest selectivity boost, exploring slightly larger or conformationally restricted groups could further enhance this differentiation.

Bioisosteric Replacements and Scaffold Hopping Approaches in Compound Design

Bioisosteric replacement and scaffold hopping are advanced strategies used to optimize lead compounds or to discover novel chemical series with similar biological activity but improved properties. nih.govu-strasbg.fr

Bioisosteric Replacements: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comchem-space.com

Aromatic Ring Bioisosteres: The 4-fluorophenyl ring is a common target for bioisosteric replacement. It could be replaced with other aromatic systems, such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with the target.

Functional Group Isosteres: Other functional groups can also be replaced. For instance, if a methoxy group were present, it could be replaced by other groups like -F or -OH, which are considered bioisosteres of each other in some contexts. cambridgemedchemconsulting.com

Scaffold Hopping: This more drastic approach involves replacing the central core of the molecule (the 1,4-diazepane ring) with a structurally different scaffold that maintains the key pharmacophoric features in the correct spatial orientation. nih.govresearchgate.net The goal is often to escape patent limitations, improve synthetic accessibility, or find a scaffold with better drug-like properties. For the 1-phenyl-1,4-diazepane (B1366720) core, potential scaffold hops could include:

Replacing the flexible 1,4-diazepane with a more rigid piperazine (B1678402) or a bridged diazepane system.

Exploring entirely different heterocyclic systems that can position an aryl group and a basic nitrogen in a similar 3D arrangement.

These advanced design strategies are crucial for navigating the complexities of drug discovery and for transforming a promising lead compound into a viable clinical candidate. researchgate.net

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) acetate (B1210297) in bulk material and research formulations. ijraset.comethernet.edu.et The development of a robust, stability-indicating HPLC method is essential for separating the main compound from any potential impurities and degradation products. researchgate.net

A typical reversed-phase HPLC (RP-HPLC) method is often the preferred approach for a molecule with the polarity of 1-(4-Fluorophenyl)-1,4-diazepane acetate. scispace.com The method development process involves systematically optimizing several chromatographic parameters to achieve optimal separation and peak shape.

Key Chromatographic Parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly selected for its versatility and effectiveness in retaining and separating compounds of moderate polarity. uran.ua

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium (B1175870) acetate buffer) and an organic solvent like acetonitrile (B52724) is typically employed. uran.uaresearchgate.net The gradient allows for the effective elution of both polar and non-polar impurities.

Flow Rate: A flow rate of approximately 1.0 mL/min is standard for analytical columns of this dimension. uran.ua

Detection: UV detection is suitable due to the presence of the fluorophenyl chromophore. The detection wavelength is usually set at the absorption maximum of the analyte, for instance, 254 nm, to ensure high sensitivity. jocpr.com

Column Temperature: Maintaining a constant column temperature, such as 35°C, helps ensure the reproducibility of retention times. uran.ua

The developed method must be validated according to established guidelines to demonstrate its suitability for its intended purpose. ijprajournal.comnih.gov Validation encompasses testing for specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

Below is an interactive table summarizing typical validation parameters for a hypothetical HPLC method for this compound.

| Parameter | Specification | Typical Result |

| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |

| Range | Concentration Range (µg/mL) | 1 - 100 |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision (Repeatability) | % Relative Standard Deviation (%RSD) | ≤ 2.0% |

| Intermediate Precision | % Relative Standard Deviation (%RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | 10:1 |

| Specificity | Peak Purity Index | > 0.99 |

Mass Spectrometry (MS) Techniques for Trace Analysis and Complex Mixture Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and trace-level quantification of this compound and its related substances. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantitative analysis, especially at low concentrations, LC-MS/MS is the method of choice. nih.gov Operating in Multiple Reaction Monitoring (MRM) mode, this technique offers exceptional sensitivity and selectivity. The process involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ of the analyte) and monitoring a specific fragment ion produced after collision-induced dissociation. This high specificity allows for accurate quantification even in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govmdpi.com This capability is crucial for unambiguously confirming the elemental composition of the parent compound, as well as for identifying unknown impurities and degradation products by determining their exact masses and, consequently, their molecular formulas. nih.govresearchgate.net LC-HRMS is a powerful tool for characterizing complex mixtures and providing definitive structural information. mdpi.com

The table below outlines hypothetical mass spectrometry parameters for the analysis of this compound.

| Parameter | Technique | Description | Value (Hypothetical) |

| Precursor Ion | LC-MS/MS, HRMS | Protonated molecular ion [M+H]⁺ of the free base. | m/z 195.1241 |

| Product Ion | LC-MS/MS | A characteristic fragment ion for quantification. | m/z 111.0506 |

| Ionization Mode | LC-MS/MS, HRMS | Electrospray Ionization (ESI), Positive Mode. | ESI+ |

| Exact Mass | HRMS | High-resolution mass for formula confirmation. | 195.1241 (for C₁₁H₁₆FN₂⁺) |

| Mass Accuracy | HRMS | The deviation from the theoretical mass. | < 5 ppm |

Stability Studies and Degradation Product Analysis in Non-Biological Matrices

Stability testing is critical to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. dundee.ac.uk Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways of the molecule. nih.gov These studies also help in developing stability-indicating analytical methods. mdpi.com

For this compound, forced degradation would typically involve exposing the compound to the following stress conditions in a non-biological matrix like a methanol/water solution:

Acidic Hydrolysis: (e.g., 0.1 M HCl at 60°C)

Basic Hydrolysis: (e.g., 0.1 M NaOH at 60°C)

Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

Thermal Degradation: (e.g., solid state at 80°C)

Photolytic Degradation: (e.g., exposure to UV and visible light)

Samples are analyzed at various time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the structures of any new peaks that appear. nih.gov

The following interactive table presents hypothetical results from a forced degradation study on this compound.

| Stress Condition | Observation | Potential Degradation Pathway |

| Acidic Hydrolysis | Minor degradation observed. | Potential hydrolysis of the diazepine (B8756704) ring or defluorination under harsh conditions. |

| Basic Hydrolysis | Significant degradation. | Likely hydrolysis of the acetate salt, and potential ring-opening of the diazepine moiety. |

| Oxidative (H₂O₂) | Moderate degradation. | Oxidation of the nitrogen atoms to form N-oxides. |

| Thermal | Stable. | No significant degradation observed. |

| Photolytic | Stable. | No significant degradation observed. |

Impurity Profiling and Process-Related Impurity Identification

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance. scispace.com These impurities can originate from starting materials, intermediates, by-products of side reactions during synthesis, or from degradation. jocpr.com Regulatory guidelines require that impurities above a certain threshold be identified and characterized. scispace.com

The synthesis of this compound can potentially lead to several process-related impurities. Identifying these requires a combination of analytical techniques. HPLC is used to separate the impurities from the main compound. nih.govmiami.edu Subsequently, techniques like LC-MS/HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. researchgate.netnih.gov Once an impurity's structure is confirmed, it can be synthesized independently to serve as a reference standard for quantification in routine quality control. jocpr.com

The table below lists potential process-related impurities for this compound, based on a hypothetical synthetic route.

| Impurity Name (Hypothetical) | Potential Source | Method of Identification |

| 1,4-Diazepane | Unreacted starting material | HPLC, LC-MS |

| 1-Bromo-4-fluorobenzene | Unreacted starting material | GC-MS, HPLC |

| 1-(4-Fluorophenyl)-1,4-diazepane | The free base form of the final product | HPLC, LC-MS |

| Bis[1-(4-fluorophenyl)]-1,4-diazepane | By-product from over-alkylation | HPLC, LC-MS/HRMS, NMR |

Future Research Directions and Emerging Therapeutic Perspectives

Exploration of Unexplored Therapeutic Applications Based on Mechanistic Insights

While the diazepine (B8756704) core is famously associated with agents acting on the central nervous system, its versatility allows it to interact with a wide array of biological targets. nih.govtandfonline.com The mechanistic flexibility of this scaffold suggests that 1-(4-Fluorophenyl)-1,4-diazepane (B1486694) acetate (B1210297) could have therapeutic potential far beyond its traditionally anticipated applications.

Future research can be guided by the established activities of analogous compounds. For instance, various diazepine-based molecules have emerged as potent inhibitors of bromodomains, which are key regulators of gene transcription in cancer and inflammation. nih.gov This suggests a potential role for 1-(4-Fluorophenyl)-1,4-diazepane acetate in oncology or autoimmune diseases. Furthermore, new series of diazepane derivatives are being investigated as sigma receptor (σR) ligands, with potential applications as antipsychotics, antiamnesics, and neuroprotective agents in the context of neurodegenerative disorders. nih.govresearchgate.net By exploring the binding affinity and functional activity of this compound at these and other targets, researchers could uncover novel therapeutic uses.

Table 1: Potential Therapeutic Areas for Exploration

| Potential Target Class | Mechanistic Rationale | Potential Therapeutic Application |

|---|---|---|

| Bromodomains | Inhibition of acetyl-lysine binding, modulating gene transcription. nih.gov | Oncology, Anti-inflammatory treatments |

| Sigma Receptors | Ligand binding can modulate neurological pathways. nih.gov | Neurodegenerative disorders, Antipsychotics |

| Enzyme Inhibition | The diazepine scaffold can be engineered to fit into active sites of various enzymes. nih.gov | Metabolic disorders, Infectious diseases |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Compound Research

The advancement of "omics" technologies offers a powerful, systems-level approach to understanding the biological effects of a compound like this compound. nih.govfrontiersin.org Integrating proteomics and metabolomics can provide a comprehensive view of its mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.govmdpi.com

Proteomics: This can be employed to identify the direct protein targets of the compound and to characterize changes in the broader proteome of cells or tissues upon exposure. This approach could confirm expected interactions and reveal novel binding partners, thereby suggesting new therapeutic indications or explaining unexpected physiological effects. mdpi.com

Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how the compound perturbs cellular metabolic pathways. nih.govmdpi.com This is crucial for elucidating its downstream effects and identifying potential metabolic liabilities or biomarkers of activity.

The integration of these high-throughput technologies can accelerate the drug discovery process by providing a deeper understanding of the compound's biological impact at a molecular level. frontiersin.orgnih.gov

Table 2: Conceptual Omics Workflow for this compound Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Proteomics | What are the primary and secondary protein targets of the compound? | - Target validation- Identification of off-target effects- Mechanistic pathway analysis |

| Metabolomics | How does the compound alter cellular metabolism? | - Elucidation of downstream biological effects- Identification of pharmacodynamic biomarkers- Assessment of metabolic toxicity |

| Transcriptomics | Which gene expression profiles are altered by the compound? | - Understanding of regulatory effects on transcription- Hypothesis generation for mechanism of action |

Conceptual Applications in Nanotechnology and Advanced Drug Delivery Systems

Advanced drug delivery systems (DDS) offer a means to enhance the therapeutic efficacy and specificity of pharmaceutical agents by improving their bioavailability, solubility, and targeting. pharmaexcipients.comnih.gov For this compound, nanotechnology presents several conceptual opportunities to optimize its delivery, particularly for challenging targets like the central nervous system.

Encapsulating the compound within nanoparticles could facilitate passage across the blood-brain barrier, a significant hurdle for many CNS-active drugs. astrazeneca.com Various nanocarriers could be considered, each offering distinct advantages. qub.ac.uk For example, lipid nanoparticles (LNPs) have proven effective for delivering nucleic acids and could be adapted for small molecules. astrazeneca.com Polymeric nanoparticles can be designed for controlled, sustained release, which is beneficial for managing chronic conditions. astrazeneca.comqub.ac.uk Furthermore, intranasal delivery systems using hydrogel formulations are being explored for benzodiazepines to achieve rapid brain access, a strategy that could be highly relevant for this compound. stocktitan.net

Table 3: Potential Nanotechnology-Based Drug Delivery Systems

| Delivery System | Description | Potential Advantage for this compound |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Drug encapsulated within a lipid-based vesicle. astrazeneca.com | Enhanced bioavailability; potential for CNS targeting. |

| Polymeric Nanoparticles | Drug encapsulated or conjugated to a biodegradable polymer matrix. astrazeneca.com | Controlled and sustained release; protection from degradation. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsion with droplet sizes in the nanometer range. pharmaexcipients.com | Improved solubility and absorption of lipophilic compounds. |

Identification of Remaining Research Gaps and Challenges in Diazepane Chemistry

Despite decades of research, significant challenges and knowledge gaps remain in the field of diazepine chemistry. tandfonline.com Addressing these is crucial for the continued development of compounds like this compound.

One primary challenge lies in synthetic chemistry: the development of more efficient, sustainable, and versatile methods for synthesizing and modifying the diazepine core. researchgate.nettandfonline.com Creating diverse libraries of derivatives with precise structural modifications is key to optimizing activity and selectivity for specific biological targets.

Another major gap is the comprehensive understanding of the metabolism and potential toxicity of novel diazepine derivatives. researchgate.net For many "designer" benzodiazepines and related compounds, metabolic pathways are not well characterized, which presents a hurdle for preclinical development. researchgate.net Furthermore, a deeper understanding of structure-activity relationships (SAR) is needed to rationally design next-generation molecules with improved therapeutic profiles. researchgate.net

Collaborative Research Opportunities and Translational Pathways (excluding human trials)

Advancing this compound from a laboratory chemical to a potential therapeutic candidate requires a multi-stage, collaborative effort. nih.gov The translational pathway, which bridges basic discovery with preclinical development, is fraught with scientific and logistical challenges that can be overcome through strategic partnerships. nih.govyoutube.com

Opportunities for collaboration exist between academic institutions, specialized research centers, and the pharmaceutical industry. Such partnerships can facilitate:

High-Throughput Screening: Collaborations can enable the screening of the compound against large panels of biological targets to identify novel activities.

Preclinical Model Development: Expertise from different groups can be combined to develop more predictive in vitro (e.g., 3D organoids) and in vivo animal models of disease. nih.govyoutube.com

Biomarker Discovery: Joint efforts can leverage omics technologies to identify and validate biomarkers that can be used to monitor compound activity and efficacy in preclinical studies. youtube.com

The goal of this translational research is to build a robust preclinical data package, including pharmacology, pharmacokinetics, and toxicology studies, that can support future regulatory filings for investigational new drugs, without conducting human trials. youtube.com

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Fluorophenyl)-1,4-diazepane acetate?

The synthesis of diazepane derivatives typically involves multi-step reactions. For structurally related compounds (e.g., 1-(2-fluorobenzoyl)-1,4-diazepane), common methods include:

- Acylation of the diazepane core using fluorinated benzoyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .

- Nucleophilic substitution to introduce the fluorophenyl group, followed by acetate salt formation via reaction with acetic acid .

- Optimized reaction conditions may require inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to prevent side reactions.

Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How can spectroscopic methods characterize this compound?

Structural confirmation requires :

- NMR :

- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), ester C=O (1720 cm⁻¹), and diazepane N-H (3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (e.g., C₁₃H₁₆FN₂O₂: calculated 265.12 g/mol) .

Methodological tip : Compare spectral data with structurally analogous compounds (e.g., 1-(2-fluorobenzoyl)-1,4-diazepane, MW 222.26 g/mol) to validate assignments .

Q. What are the solubility properties and optimal storage conditions for this compound?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, methanol) and sparingly soluble in non-polar solvents (hexane) based on analogs like 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate .

- Storage :

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

Example framework :

- Independent variables : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).

- Response variables : Yield (%), purity (HPLC area %).

- Design : 2³ factorial design with center points to model interactions .

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp (°C) | 25 | 50 |

| Catalyst (mol%) | 5 | 15 |

| Time (h) | 12 | 24 |

Analysis : Use ANOVA to identify significant factors (e.g., temperature-catalyst interaction). Response surface methodology (RSM) refines optimal conditions .

Q. What computational strategies predict the biological activity of this compound?

- Molecular docking : Simulate binding to targets (e.g., GPCRs, kinases) using software like AutoDock Vina. Compare with known diazepane derivatives (e.g., 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride, a CNS modulator) .

- QSAR modeling : Derive descriptors (logP, polar surface area) from SMILES/InChI (e.g., "C1CNCCN(C1)C(=O)C2=CC=CC=C2F") to predict bioavailability .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Q. How should researchers address contradictions in reported bioactivity data?

Case study : Discrepancies in IC₅₀ values across studies may arise from:

Q. Resolution steps :

Replicate studies under standardized conditions (e.g., NIH/WHO guidelines).

Characterize post-assay samples via LC-MS to confirm integrity.

Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .

Q. What methodological frameworks guide mechanistic studies of this compound’s activity?

Adopt a quadripolar model integrating:

Theoretical pole : Link to neuropharmacology theories (e.g., GABAergic modulation).

Epistemological pole : Define criteria for validating target engagement (e.g., knock-out models).

Morphological pole : Characterize structural-activity relationships (e.g., fluorophenyl vs. chlorophenyl analogs).

Technical pole : Select assays (e.g., patch-clamp electrophysiology, calcium imaging) .

Example : Use CRISPR-edited cells to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.